BDA-366
Overview
Description
BDA-366 is a small molecule that has garnered attention due to its potential as a Bcl-2 BH4 domain antagonist. Unlike traditional BH3 mimetics, which target Bcl-2’s hydrophobic cleft, this compound takes a unique approach. It induces apoptosis independently of Bcl-2 in various cancer cell models, making it an exciting candidate for further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The exact synthetic routes for BDA-366 are not widely documented. researchers have identified it as a potent Bcl-2 antagonist with high affinity for the BH4 domain. Further studies are needed to elucidate its precise chemical synthesis.
Industrial Production Methods: As of now, there are no established industrial-scale production methods for this compound. Its potential therapeutic applications may drive interest in large-scale synthesis in the future.
Chemical Reactions Analysis
Types of Reactions: BDA-366’s primary mode of action is not through direct Bcl-2 binding, as initially proposed. Instead, it selectively inhibits the PI3K/AKT pathway, leading to Bcl-2 dephosphorylation and reduced Mcl-1 protein levels. This mechanism differs from the conventional BH4-domain antagonism .
Common Reagents and Conditions: Specific reagents and conditions for this compound synthesis remain undisclosed. Researchers continue to explore its chemical behavior and interactions.
Major Products: this compound does not directly activate Bax or switch Bcl-2 into a Bax-activating protein. Instead, it impacts Mcl-1 downregulation and Bcl-2 dephosphorylation, ultimately promoting cell death .
Scientific Research Applications
Chemistry: Investigating its unique mechanism and interactions.
Biology: Studying its effects on cell survival pathways.
Medicine: Exploring its role in cancer therapy.
Industry: Considering its use in drug development.
Mechanism of Action
BDA-366’s mechanism involves inhibiting the PI3K/AKT pathway, leading to Bcl-2 dephosphorylation and reduced Mcl-1 levels. These changes contribute to cell death independently of Bcl-2 levels .
Comparison with Similar Compounds
While BDA-366 was initially thought to be a BH4-domain antagonist, its unique mechanism challenges this view. Further research is needed to compare it with other compounds targeting Bcl-2 and explore its distinct properties .
Properties
IUPAC Name |
1-[[(2S)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2S)-oxiran-2-yl]methylamino]anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOOEVFJWLBLKF-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CNC1=C2C(=C(C=C1)NCC3CO3)C(=O)C4=CC=CC=C4C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C[C@H](CNC1=C2C(=C(C=C1)NC[C@H]3CO3)C(=O)C4=CC=CC=C4C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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